molecular formula C17H16ClN3O4S B11563132 2-[(3-chlorobenzyl)sulfanyl]-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide

2-[(3-chlorobenzyl)sulfanyl]-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11563132
M. Wt: 393.8 g/mol
InChI Key: HHNLAHDQEJUVSV-DJKKODMXSA-N
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Description

2-{[(3-Chlorophenyl)methyl]sulfanyl}-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a methoxy-nitrophenyl group, and an acetohydrazide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the hydrazide: The initial step involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the hydrazone derivative.

    Thioether formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chlorophenyl)methyl]sulfanyl}-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(3-Chlorophenyl)methyl]sulfanyl}-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its diverse functional groups.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide is not fully understood. its diverse functional groups suggest it may interact with various molecular targets, including enzymes and receptors. The nitro group could participate in redox reactions, while the sulfanyl group might form covalent bonds with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenyl)methyl]sulfanyl}-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide
  • 2-{[(3-Bromophenyl)methyl]sulfanyl}-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide

Uniqueness

2-{[(3-Chlorophenyl)methyl]sulfanyl}-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide is unique due to the specific combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of both electron-withdrawing and electron-donating groups allows for a wide range of chemical reactivity and biological activity.

Properties

Molecular Formula

C17H16ClN3O4S

Molecular Weight

393.8 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H16ClN3O4S/c1-25-16-6-5-15(21(23)24)8-13(16)9-19-20-17(22)11-26-10-12-3-2-4-14(18)7-12/h2-9H,10-11H2,1H3,(H,20,22)/b19-9+

InChI Key

HHNLAHDQEJUVSV-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CSCC2=CC(=CC=C2)Cl

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CSCC2=CC(=CC=C2)Cl

Origin of Product

United States

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